2-{[1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide
Description
2-{[1-Ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide is a synthetic imidazole derivative characterized by a 1-ethyl-substituted imidazole core, a 4-methoxyphenyl group at position 5, and a sulfanyl-linked N-methylacetamide moiety at position 2. The 4-methoxyphenyl substituent may enhance lipophilicity and bioavailability, while the sulfanyl-acetamide side chain could influence hydrogen-bonding interactions and metabolic stability .
Properties
IUPAC Name |
2-[1-ethyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-18-13(11-5-7-12(20-3)8-6-11)9-17-15(18)21-10-14(19)16-2/h5-9H,4,10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBVGSZISBOTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-{[1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide involves a sequence of reactions:
Formation of the Imidazole Ring: : A common method includes the condensation of glyoxal or its derivatives with ethylenediamine, followed by substitution with an appropriate aryl group.
Introduction of the Sulfanyl Group: : A thiol group is introduced via a nucleophilic substitution reaction where a suitable thiol compound reacts with the imidazole derivative.
Attachment of the N-Methylacetamide Group: : This can be achieved through an acylation reaction using N-methylacetamide and an activating agent like thionyl chloride.
Industrial Production Methods
On an industrial scale, the synthesis would typically involve automated and continuous processes with rigorous control over reaction conditions. Catalysts and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) may be employed to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It undergoes oxidation reactions where the sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: : The compound can be reduced at various points, including the imidazole ring or the methoxyphenyl group.
Substitution: : The imidazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: : Reagents such as halogenating agents (chlorine or bromine) and nucleophiles (ammonia or hydroxide ions) are used under mild to moderate conditions.
Major Products
The major products from these reactions include oxidized sulfoxide/sulfone derivatives, reduced imidazole or methoxyphenyl derivatives, and various substituted imidazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of complex molecules and as a ligand in coordination chemistry due to the presence of multiple functional groups.
Biology
Its structure suggests potential biological activity, including antimicrobial and anti-inflammatory properties. It is investigated for its ability to interact with enzymes and receptors in the body.
Medicine
In medicinal chemistry, it is explored for its therapeutic potential. The imidazole ring is often present in pharmaceutical drugs, suggesting this compound's viability in drug design and development.
Industry
Industrially, it can be employed in the development of novel materials, including polymers and catalysts, due to its versatile chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action largely depends on its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The methoxyphenyl group can interact with aromatic pockets in proteins, modulating their function.
Comparison with Similar Compounds
Core Substitutions
- Nitroimidazole Derivatives: Compounds like 4-(4-substituted)styryl-1,2-dimethyl-5-nitro-1H-imidazole () feature a nitro group at position 5, which confers strong electron-withdrawing effects and enhances redox activity.
- Sulfur-Containing Substituents : The sulfanyl group in the target compound differs from sulfonylmethyl (e.g., 1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazole, ) and sulfinyl groups (e.g., N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide, ). Sulfanyl groups are less oxidized, offering reduced polarity and distinct hydrogen-bonding capabilities .
Aromatic Substituents
- The 4-methoxyphenyl group in the target compound is structurally analogous to derivatives like 4-(4-methoxyphenyl)-1-methyl-5-thioxoimidazolidin-2-one (). However, substitution at position 5 (vs. position 4 in ) may lead to steric and electronic differences in target engagement .
Physicochemical Properties
Biological Activity
2-{[1-ethyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C20H21N3O2S
- Molecular Weight : 367.47 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Research has indicated that imidazole derivatives, including those similar to this compound, exhibit notable antibacterial properties. A study highlighted the effectiveness of various imidazole compounds against Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 11 nM against specific strains of Staphylococcus aureus and Bacillus subtilis .
| Compound | MIC (nM) | Bacteria Type |
|---|---|---|
| Compound A | 180 | B. subtilis |
| Compound B | 44 | MRSA |
| Compound C | 11 | S. warneri |
The mechanism by which imidazole derivatives exert their antibacterial effects often involves the disruption of DNA synthesis and the induction of DNA strand breaks. This is primarily through the formation of reactive intermediates that can destabilize bacterial DNA, leading to cell death .
Study 1: Synthesis and Evaluation
An updated review on the synthesis and bioactivity of imidazole derivatives discussed the synthesis of various compounds similar to this compound. The study demonstrated that these compounds could be synthesized via a multi-step process involving key intermediates that were evaluated for their antibacterial properties against resistant strains of bacteria such as E. coli and Pseudomonas aeruginosa .
Study 2: Comparative Analysis
Another research effort compared the antibacterial activity of several imidazole-based compounds, including those with methoxy substitutions. The findings revealed that compounds with specific structural features were more effective against MRSA and other resistant strains, suggesting that modifications in chemical structure can significantly influence biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
